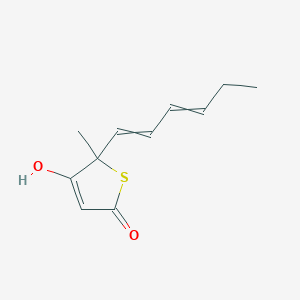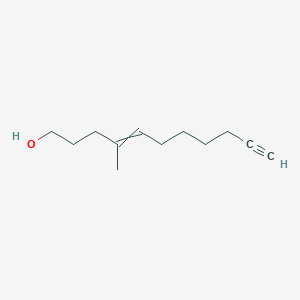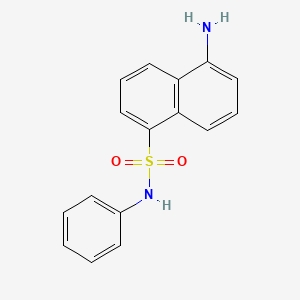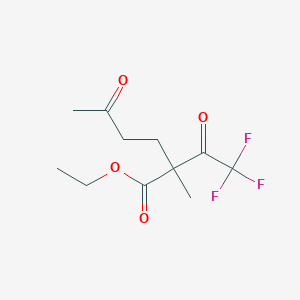![molecular formula C6H11ClO B12611329 7-Oxabicyclo[4.1.0]heptane-hydrogen chloride CAS No. 874108-17-5](/img/structure/B12611329.png)
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride is a chemical compound with the molecular formula C6H10O·HCl. It is a bicyclic ether, specifically an epoxide, which is a three-membered cyclic ether. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride can be synthesized through the epoxidation of cyclohexene. The reaction typically involves the use of a peracid, such as peracetic acid or m-chloroperbenzoic acid, in an organic solvent like dichloromethane. The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion to the epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow epoxidation of cyclohexene using a peracid in a reactor system. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Oxidation: Further oxidation can lead to the formation of diols or other oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines. The reactions are typically carried out in the presence of a catalyst such as a Lewis acid (e.g., boron trifluoride) at room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are employed under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are ring-opened alcohols or amines.
Reduction: The major product is cyclohexanol.
Oxidation: The major products are diols or other oxygenated derivatives.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-hydrogen chloride involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the hydrogen chloride component.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.
Tetramethyleneoxirane: A related bicyclic ether with different substituents.
Uniqueness
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride is unique due to its combination of a bicyclic ether structure and the presence of hydrogen chloride. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Properties
CAS No. |
874108-17-5 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H10O.ClH/c1-2-4-6-5(3-1)7-6;/h5-6H,1-4H2;1H |
InChI Key |
GHSDWAZVIBSVON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


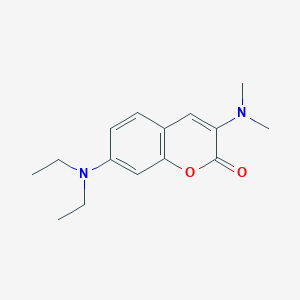
![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)
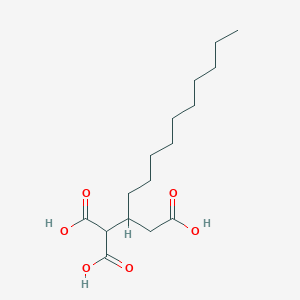
![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)
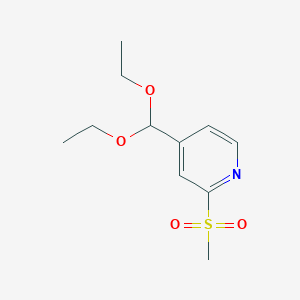
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)
![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
